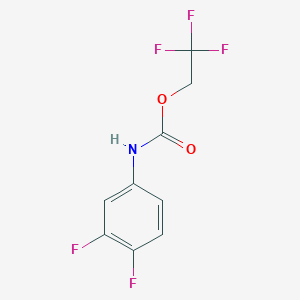

2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group bonded to a carbamate linker and a 3,4-difluorophenyl aromatic ring. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the fluorine atoms on the phenyl ring influence electronic properties and steric interactions.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULNFQINPCJPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219695 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-19-3 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Method: Chloroformate-Mediated Carbamation

The most efficient and widely reported method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethylchloroformate in the presence of a base. This approach leverages the high reactivity of chloroformates with aryl amines, enabling rapid carbamate formation.

Reaction Conditions and Optimization

-

Reagents :

-

3,4-Difluoroaniline (1.0 equiv)

-

2,2,2-Trifluoroethylchloroformate (1.1 equiv)

-

Triethylamine (2.0 equiv, base)

-

Dichloromethane (solvent)

-

-

Procedure :

-

A solution of 3,4-difluoroaniline (10 mmol) and triethylamine (20 mmol) in dichloromethane (70 mL) is cooled to 0°C.

-

2,2,2-Trifluoroethylchloroformate (11 mmol) is added dropwise with vigorous stirring.

-

The reaction mixture is warmed to room temperature and stirred for 6 hours.

-

Volatiles (dichloromethane, excess triethylamine, and 2,2,2-trifluoroethanol byproduct) are removed under reduced pressure.

-

The crude product is washed with water (30 mL) and brine (30 mL), dried over Na2SO4, and purified via silica gel chromatography (petroleum ether/ethyl acetate = 40:1).

-

-

Yield : 75–85% (isolated as a white crystalline solid).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aryl amine on the electrophilic carbonyl carbon of the chloroformate, facilitated by triethylamine, which scavenges HCl. The transient carbamic acid intermediate rapidly loses HCl to form the stable carbamate.

Alternative Approach: Carbonate-Based Synthesis

While bis(2,2,2-trifluoroethyl) carbonate has been employed for alkyl amines, its lower reactivity toward aryl amines makes it less suitable for this substrate. However, under forced conditions (elevated temperatures, extended reaction times), trace carbamate formation has been observed, albeit with <20% yield.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl3): δ 7.45–7.35 (m, 1H, ArH), 7.15–7.05 (m, 2H, ArH), 4.55 (q, J = 8.0 Hz, 2H, CF3CH2), 6.80 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl3): δ 155.2 (C=O), 150.1–148.3 (Ar-C-F), 122.5–115.8 (Ar-C), 122.0 (q, J = 275 Hz, CF3), 63.5 (CF3CH2).

-

¹⁹F NMR (376 MHz, CDCl3): δ -71.2 (t, J = 8.0 Hz, CF3), -135.5 to -136.0 (m, Ar-F).

Purity and Stability

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 92–94°C.

-

Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Methodologies

| Parameter | Chloroformate Method | Carbonate Method |

|---|---|---|

| Yield | 75–85% | <20% |

| Reaction Time | 6 hours | 24–48 hours |

| Byproduct Formation | Minimal (volatile) | Significant |

| Substrate Scope | Aryl amines | Alkyl amines |

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Synthesis Method

The synthesis typically involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is followed by purification techniques like column chromatography to isolate the desired carbamate product .

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. Its unique trifluoroethyl and difluorophenyl groups facilitate the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and couplings .

Biological Studies

Research has shown that 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate exhibits potential biological activities. It is being investigated for its role in enzyme inhibition and receptor binding studies. The fluorinated groups enhance its binding affinity to biological targets .

Pharmaceutical Development

The compound is explored as a pharmaceutical intermediate , particularly in the development of new drugs. Its unique properties may contribute to the efficacy and specificity of drug candidates targeting various diseases .

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials with unique properties due to its fluorinated structure. These materials find applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and difluorophenyl groups contribute to its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are shared with several analogues, differing primarily in substituent type and position on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

In contrast, 3,5-difluoro (symmetrical) or 3,5-dichloro substituents may alter binding kinetics due to steric or electronic differences .

Halogen Effects :

- Chlorine (Cl) and bromine (Br) substituents increase molecular weight and hydrophobicity compared to fluorine (F). For example, the dichloro analogue (MW 288.05) is ~13% heavier than the target compound, impacting solubility and diffusion rates .

Functional Group Variations :

- The cyclopentanesulfonyl group in CAS 1235441-26-5 introduces a bulky, polar moiety, likely enhancing solubility in polar solvents or binding to sulfonyl-group-recognizing enzymes .

Biological Activity

2,2,2-Trifluoroethyl N-(3,4-difluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carbamate functional group which is known for its versatility in drug design. The trifluoroethyl group enhances lipophilicity and stability, while the difluorophenyl moiety may contribute to its biological interactions.

Research indicates that compounds with carbamate structures can modulate various biological pathways:

- Enzyme Inhibition : Carbamates often act as inhibitors of enzymes involved in neurotransmitter degradation and other metabolic processes. For instance, they may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Cellular Signaling Modulation : The presence of fluorine atoms can enhance the interaction with biological targets, potentially altering signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal carcinoma) and others. The mechanism appears to involve the activation of stress response pathways and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 45.69 | Induction of apoptosis |

| A549 (Lung) | 50.12 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 40.25 | Inhibition of proliferation |

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory activity. Research has indicated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Case Studies

- In Vivo Efficacy : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively.

- Combination Therapy : Preliminary studies suggest that when used in combination with standard chemotherapeutic agents, this compound enhances the overall efficacy while reducing side effects associated with high doses of chemotherapy.

Safety and Toxicology

While the biological activity is promising, safety profiles are crucial for further development. Early toxicological assessments indicate a relatively low cytotoxicity towards normal cells compared to cancer cells. However, comprehensive studies are needed to evaluate chronic exposure effects and potential organ-specific toxicity.

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via carbamate bond formation between 3,4-difluoroaniline and 2,2,2-trifluoroethyl chloroformate. A base such as triethylamine is used to scavenge HCl, with dichloromethane or THF as solvents. Reaction temperatures are often maintained at 0–5°C to minimize side reactions. Purification via flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating high-purity product. Optimization may involve adjusting stoichiometry, solvent polarity, or using microwave-assisted synthesis to accelerate reaction kinetics .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

The trifluoroethyl and difluorophenyl groups enhance lipophilicity (logP ~2.8–3.2) and metabolic stability. Fluorine’s electron-withdrawing effects reduce susceptibility to oxidative metabolism, as shown in microsomal stability assays (>80% remaining after 60 minutes). X-ray crystallography and DFT calculations reveal that fluorine atoms induce conformational rigidity in the carbamate backbone, affecting solubility and crystal packing .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation : / NMR (e.g., trifluoroethyl resonance at δ ~4.5–4.7 ppm), HRMS (exact mass: ~285.02 g/mol).

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Crystallinity : X-ray diffraction for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this carbamate?

Discrepancies often arise from differences in bioavailability or metabolic conversion. To address this:

- Perform pharmacokinetic profiling (plasma/tissue distribution via LC-MS/MS).

- Use isotope labeling (e.g., -tagged compound) to track metabolites.

- Validate in vitro assays with human hepatocyte models to predict in vivo clearance .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

- Deuteration : Replace labile hydrogens (e.g., carbamate NH) with deuterium to slow CYP450-mediated degradation.

- Prodrug modification : Mask the carbamate group with enzymatically cleavable moieties (e.g., ester prodrugs).

- Structure-activity relationship (SAR) studies : Introduce steric hindrance near metabolically vulnerable sites .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to acetylcholinesterase or kinase targets.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free-energy perturbation (FEP) : Quantify binding affinity changes due to fluorine substitutions .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Key issues include exothermic reactions during chloroformate addition and low yields due to competing hydrolysis. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.